molecular formula C22H21BrN2O4S B4671304 N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-bromophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-bromophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4671304
M. Wt: 489.4 g/mol
InChI Key: GXRQIJAEOAAMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-bromophenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has been widely studied for its potential use in scientific research. This molecule is known for its ability to interact with specific proteins in the body, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-bromophenyl)-N~2~-(methylsulfonyl)glycinamide involves its ability to bind to specific proteins in the body. This binding can lead to changes in protein function, which can be used to study various biological processes.
Biochemical and Physiological Effects:
N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-bromophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. These effects include changes in protein function, alterations in enzyme kinetics, and potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-bromophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its ability to interact with specific proteins in the body. This makes it a valuable tool for studying various biological processes. However, one limitation of this molecule is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-bromophenyl)-N~2~-(methylsulfonyl)glycinamide. These include further studies of its potential therapeutic applications, as well as investigations into its interactions with specific proteins in the body. Additionally, research into the potential toxicity of this molecule could lead to the development of safer alternatives for use in scientific research.

Scientific Research Applications

N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-bromophenyl)-N~2~-(methylsulfonyl)glycinamide has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme kinetics, and drug discovery. This molecule has been shown to interact with specific proteins in the body, making it a valuable tool for studying various biological processes.

properties

IUPAC Name

N-(2-bromophenyl)-2-(N-methylsulfonyl-4-phenylmethoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-30(27,28)25(15-22(26)24-21-10-6-5-9-20(21)23)18-11-13-19(14-12-18)29-16-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRQIJAEOAAMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Br)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-bromophenyl)-N~2~-(methylsulfonyl)glycinamide

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